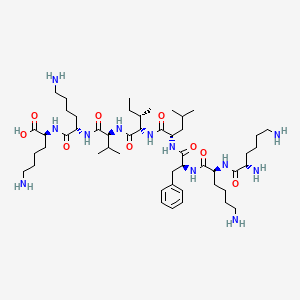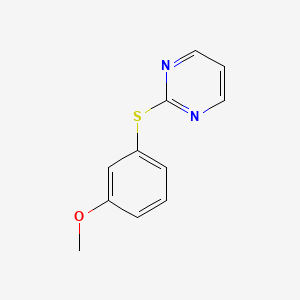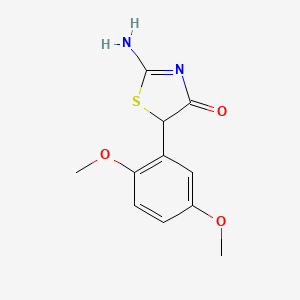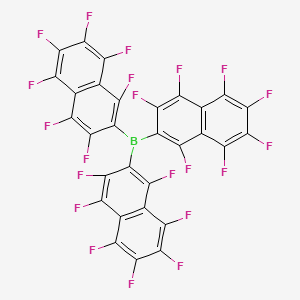
4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one is a complex organic compound with a unique structure that includes both alkyne and enone functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one can be achieved through multiple synthetic routes. One common method involves the use of a base-catalyzed aldol condensation reaction followed by an alkyne formation step. The reaction typically starts with the condensation of an appropriate aldehyde and ketone to form an enone intermediate. This intermediate is then subjected to a Sonogashira coupling reaction to introduce the alkyne functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can enhance the efficiency of the Sonogashira coupling reaction. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The enone functionality can be reduced to form an alcohol or alkane.
Substitution: The alkyne group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or organolithium reagents can be used under appropriate conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, alkanes, and substituted alkynes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne and enone functionalities allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor properties and used in the food industry.
4-Hydroxy-2-quinolone: Exhibits interesting pharmaceutical and biological activities.
2-Hydroxyquinoline: Found in natural sources and used in drug development.
Uniqueness
4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one is unique due to its combination of alkyne and enone functionalities, which provide it with distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
607740-78-3 |
|---|---|
Molekularformel |
C22H22O2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
4-hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one |
InChI |
InChI=1S/C22H22O2/c1-22(2,3)21(24)20(23)19(18-14-8-5-9-15-18)16-10-13-17-11-6-4-7-12-17/h4-9,11-12,14-16,20,23H,1-3H3 |
InChI-Schlüssel |
BXPUOUCDNKZNDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C(C(=CC#CC1=CC=CC=C1)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione](/img/structure/B12582700.png)


![2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine](/img/structure/B12582710.png)




![Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]-](/img/structure/B12582766.png)
![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12582767.png)
![4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide](/img/structure/B12582778.png)

![4-[2-(1-Methyl-1H-pyrrol-2-yl)ethenyl]pyridine](/img/structure/B12582784.png)
![4-[(2,5-Dimethylphenoxy)methyl]-1-(methanesulfonyl)piperidine](/img/structure/B12582786.png)
